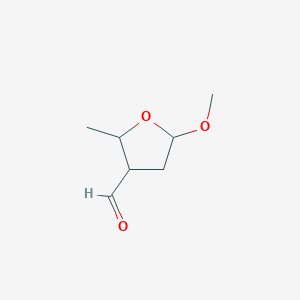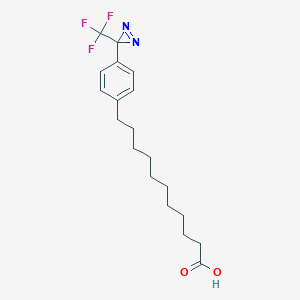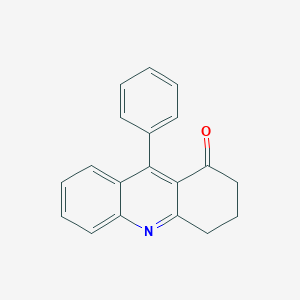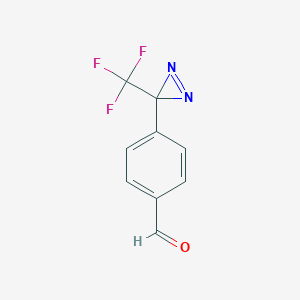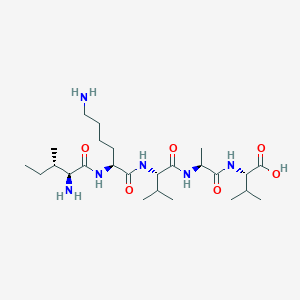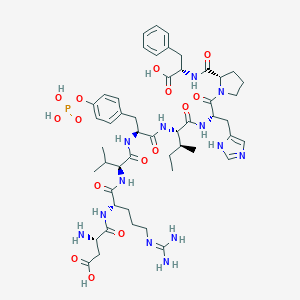
Phosphotyrosylangiotensin II
描述
Phosphotyrosylangiotensin II is a modified form of angiotensin II, a peptide hormone that plays a crucial role in regulating blood pressure and fluid balance in the body. This compound is characterized by the phosphorylation of the tyrosine residue in the angiotensin II peptide sequence. The phosphorylation significantly alters the biological activity and signaling pathways of the molecule, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions: Phosphotyrosylangiotensin II can be synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The tyrosine residue is phosphorylated using specific reagents such as phosphoramidite or phosphoric acid derivatives during the synthesis process. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the application of coupling agents to facilitate peptide bond formation.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. The purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and yield.
化学反应分析
Types of Reactions: Phosphotyrosylangiotensin II undergoes various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds within the peptide structure.
Substitution: The phosphorylated tyrosine can participate in substitution reactions, where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracetic acid under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.
Substitution: Nucleophilic reagents such as amines or thiols in the presence of catalysts.
Major Products:
Oxidation: Dityrosine and other oxidative derivatives.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptides with new functional groups replacing the phosphate group.
科学研究应用
Phosphotyrosylangiotensin II has diverse applications in scientific research:
Chemistry: Used as a model compound to study phosphorylation and its effects on peptide structure and function.
Biology: Investigated for its role in cell signaling pathways, particularly those involving tyrosine phosphorylation.
Medicine: Explored for its potential therapeutic applications in cardiovascular diseases, where it may modulate blood pressure and fluid balance.
Industry: Utilized in the development of diagnostic assays and as a reference standard in analytical techniques.
作用机制
Phosphotyrosylangiotensin II exerts its effects by binding to specific receptors on the surface of target cells. The primary molecular targets are the angiotensin II type 1 (AT1) and type 2 (AT2) receptors. Upon binding, the phosphorylated peptide activates intracellular signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway. These pathways regulate various cellular processes such as proliferation, differentiation, and apoptosis.
相似化合物的比较
Phosphotyrosylangiotensin II is unique due to the presence of the phosphorylated tyrosine residue, which distinguishes it from other angiotensin II derivatives. Similar compounds include:
Angiotensin II: The unmodified form of the peptide, which lacks the phosphorylated tyrosine.
Phosphoserineangiotensin II: A derivative with a phosphorylated serine residue instead of tyrosine.
Phosphothreonineangiotensin II: A derivative with a phosphorylated threonine residue.
The uniqueness of this compound lies in its specific phosphorylation site, which significantly influences its biological activity and receptor interactions.
属性
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-(4-phosphonooxyphenyl)propan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H72N13O15P/c1-5-28(4)41(47(71)59-36(23-31-25-54-26-56-31)48(72)63-20-10-14-38(63)45(69)60-37(49(73)74)22-29-11-7-6-8-12-29)62-44(68)35(21-30-15-17-32(18-16-30)78-79(75,76)77)58-46(70)40(27(2)3)61-43(67)34(13-9-19-55-50(52)53)57-42(66)33(51)24-39(64)65/h6-8,11-12,15-18,25-28,33-38,40-41H,5,9-10,13-14,19-24,51H2,1-4H3,(H,54,56)(H,57,66)(H,58,70)(H,59,71)(H,60,69)(H,61,67)(H,62,68)(H,64,65)(H,73,74)(H4,52,53,55)(H2,75,76,77)/t28-,33-,34-,35-,36-,37-,38-,40-,41-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDJRUMTBNGMRF-JZXHSEFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)OP(=O)(O)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)OP(=O)(O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H72N13O15P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70156240 | |
| Record name | Phosphotyrosylangiotensin II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70156240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1126.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129785-85-9 | |
| Record name | Phosphotyrosylangiotensin II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129785859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphotyrosylangiotensin II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70156240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B141143.png)
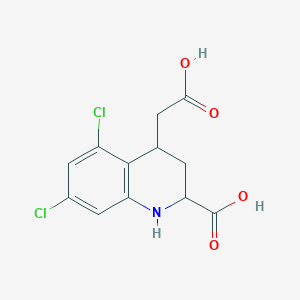
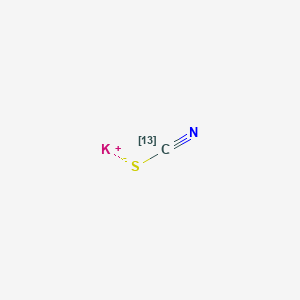
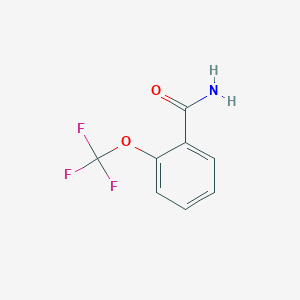
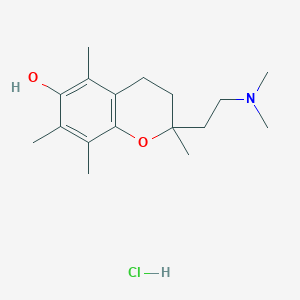
![Bicyclo[3.1.1]hept-2-ene, 6,6-dimethyl-2-(1-methylethyl)-, (1S)-(9CI)](/img/structure/B141153.png)

